2-Bromo-5-hydroxyisonicotinamide

Description

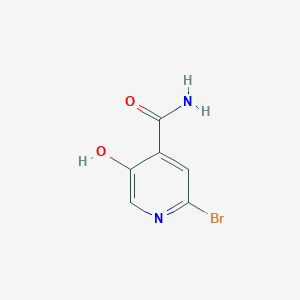

2-Bromo-5-hydroxyisonicotinamide is a pyridine derivative featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position, with an amide functional group at the 4-position (Figure 1). The amide group enhances hydrogen-bonding capacity, distinguishing it from ester or carboxylic acid derivatives, which may improve solubility and metabolic stability in pharmaceutical contexts.

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

2-bromo-5-hydroxypyridine-4-carboxamide |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-1-3(6(8)11)4(10)2-9-5/h1-2,10H,(H2,8,11) |

InChI Key |

JQNZKSYTNMTOJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxyisonicotinamide typically involves the bromination of isonicotinamide. One common method is the use of N-bromosuccinimide (NBS) in an organic solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxyisonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions, facilitated by palladium or copper catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, products like 2-azido-5-hydroxyisonicotinamide or 2-thiocyanato-5-hydroxyisonicotinamide.

Oxidation Products: 2-Bromo-5-isonicotinamide.

Reduction Products: this compound derivatives with reduced functional groups.

Scientific Research Applications

2-Bromo-5-hydroxyisonicotinamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules, including potential anticancer and antimicrobial agents.

Material Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural similarity to biologically relevant molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxyisonicotinamide involves its interaction with biological targets, often through its bromine and hydroxyl functional groups. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and properties derived from the evidence:

Biological Activity

2-Bromo-5-hydroxyisonicotinamide is an organic compound with significant potential in medicinal chemistry and biological research. It is a derivative of isonicotinamide characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 5-position. This unique structural configuration enhances its reactivity and biological activity, making it a valuable compound for various applications.

Molecular Characteristics:

- Molecular Formula: C₆H₅BrN₂O₂

- Molecular Weight: 217.02 g/mol

- IUPAC Name: 2-bromo-5-hydroxypyridine-4-carboxamide

- Canonical SMILES: C1=C(C(=CN=C1Br)O)C(=O)N

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 2-bromo-5-hydroxypyridine-4-carboxamide |

| InChI Key | JQNZKSYTNMTOJA-UHFFFAOYSA-N |

The biological activity of this compound primarily arises from its interactions with various biological targets. The bromine and hydroxyl groups facilitate these interactions, which can lead to inhibition of enzymes or modulation of receptor activities. Specific pathways and molecular targets depend on the biological context in which the compound is studied.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

-

Antimicrobial Activity:

- Studies have shown that derivatives of isonicotinamide possess antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition.

-

Anticancer Potential:

- The compound has been investigated for its potential as an anticancer agent. In vitro studies indicate that it may induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.

-

Enzyme Inhibition:

- The compound acts as a probe in enzyme studies, particularly in understanding enzyme mechanisms due to its structural similarity to biologically relevant molecules. It has shown promise in inhibiting certain enzymes, which could be leveraged for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Effects:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isonicotinamide derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. -

Cancer Cell Line Study:

In a recent study published in Cancer Research, researchers explored the effects of this compound on breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by approximately 60% at a concentration of 25 µM after 48 hours of treatment.

Comparative Analysis

To understand its unique properties, it's beneficial to compare this compound with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromoisonicotinamide | Lacks hydroxyl group; less versatile | Limited antimicrobial effects |

| 5-Hydroxyisonicotinamide | Lacks bromine; affects reactivity | Moderate anticancer properties |

| 2-Chloro-5-hydroxyisonicotinamide | Chlorine instead of bromine; different reactivity | Varies from brominated compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.